

Fosphenytoin-d10 disodium certificate of analysis

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Compound of Interest

Compound Name: Fosphenytoin-d10disodium

Cat. No.: B020766

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Technical Guide: Fosphenytoin-d10 Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fosphenytoin-d10 disodium salt, a deuterated analog of Fosphenytoin disodium salt. This document is intended to serve as a resource for researchers and professionals involved in drug development and analysis, offering key data, plausible experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

Fosphenytoin-d10 disodium salt is a stable, isotopically labeled form of Fosphenytoin, which serves as a prodrug to Phenytoin, a widely used anticonvulsant.[1][2][3] The deuteration is a valuable tool in pharmacokinetic and metabolic studies.[4] While a specific Certificate of Analysis was not publicly available, the following table summarizes the typical quantitative data gathered from various suppliers.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃ D ₁₀ N ₂ Na ₂ O ₆ P	MedChemExpress[4]
C ₁₆ H ₃ D ₁₀ N ₂ O ₆ P. 2 Na	Axios Research	
Molecular Weight	416.3 g/mol	MedChemExpress
370.32 + 2*22.99 g/mol	Axios Research, Clinivex	
Purity (typical)	≥99% (by HPLC)	Selleck Chemicals
Appearance	Clear, colorless to pale yellow, sterile solution	U.S. FDA
pH	8.6 to 9.0	U.S. FDA

Plausible Experimental Protocols

The following are representative experimental protocols for the analysis of Fosphenytoin-d10 disodium salt, based on established methods for Fosphenytoin sodium.

a) Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A common method for determining the purity of Fosphenytoin and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column.
- Mobile Phase: A gradient mixture of a buffer (e.g., phosphate buffer) and a suitable organic solvent like acetonitrile. For example, a mixture of buffer and acetonitrile in a 35:65 ratio has been described for Fosphenytoin sodium analysis.
- Detection: UV detection at an appropriate wavelength.
- Standard Preparation: A reference standard of Fosphenytoin-d10 disodium salt is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 0.12 mg/mL).

- **Sample Preparation:** The sample is prepared in the same manner as the standard solution.
- **Analysis:** The standard and sample solutions are injected into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The identity is confirmed by comparing the retention time of the sample's main peak with that of the reference standard.

b) Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of the compound.

- **Instrumentation:** A high-resolution mass spectrometer.
- **Ionization Source:** Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Analysis:** The sample is introduced into the mass spectrometer, and the resulting mass spectrum will show a peak corresponding to the molecular ion of Fosphenytoin-d10, confirming its isotopic labeling and molecular weight.

Visualized Workflows and Pathways

To aid in the understanding of the analytical process and the metabolic fate of Fosphenytoin, the following diagrams have been generated.

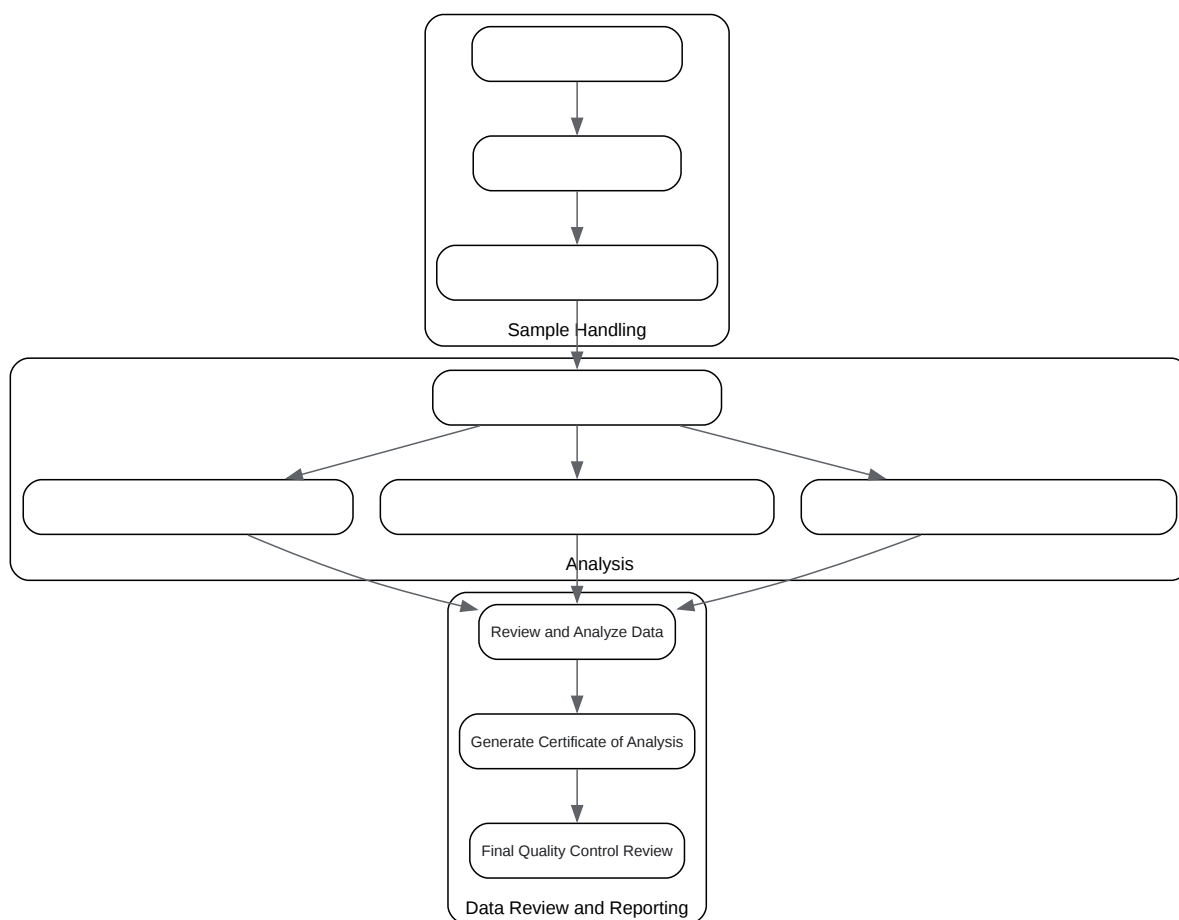


Figure 1: General Analytical Workflow for a Chemical Standard

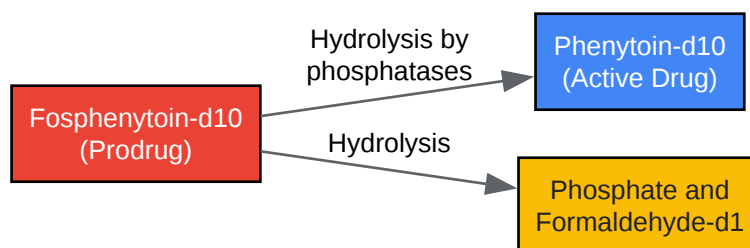


Figure 2: Metabolic Conversion of Fosphenytoin to Phenytoin

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